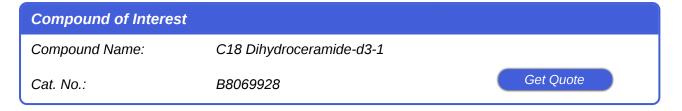


A Comprehensive Technical Guide to the Physicochemical Properties of Deuterated C18 Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

C18 Dihydroceramide (also known as N-stearoylsphinganine or Cer(d18:0/18:0)) is a bioactive sphingolipid and a direct precursor in the de novo synthesis of C18 ceramide.[1][2] Sphingolipids are a critical class of lipids involved in a multitude of cellular processes, including cell division, differentiation, apoptosis, and membrane structure.[3][4] The dihydro- form of the ceramide lacks the characteristic 4,5-trans double bond found in ceramide. While once considered an inert intermediate, dihydroceramide is now recognized for its distinct biological roles in autophagy, cellular stress responses, and cell growth regulation.[5][6]

The deuteration of C18 dihydroceramide, where one or more hydrogen atoms are replaced by deuterium, creates a stable, heavy-isotope-labeled internal standard. This is invaluable for sensitive and accurate quantification in mass spectrometry-based lipidomics studies.[7][8] The physicochemical properties of deuterated analogs are nearly identical to their non-deuterated counterparts, with the primary difference being a predictable increase in molecular weight. This guide provides a detailed overview of the core physicochemical properties of C18 dihydroceramide, with a focus on experimental methodologies and its role in cellular signaling pathways.

Physicochemical Data of C18 Dihydroceramide



Quantitative data for deuterated C18 dihydroceramide is not extensively published. The following tables summarize the known properties of non-deuterated C18 dihydroceramide (N-stearoylsphinganine). These values serve as a robust baseline for its deuterated forms.

General and Physical Properties

Property	- Value	Source
Systematic Name	N-[(1S,2R)-2-hydroxy-1- (hydroxymethyl)heptadecyl]oct adecanamide	[1]
Synonyms	Cer(d18:0/18:0), N- Stearoylsphinganine, C18 Dihydroceramide	[1][9]
Molecular Formula	Сз6Н7зNОз	[1][3][9]
Molecular Weight	567.97 g/mol	[9]
Molecular Weight (d₃)	570.99 g/mol (Calculated for 3 deuterium atoms)	
Physical State	Crystalline solid, White to off- white powder	[1][3][10]
Storage Conditions	Store at -20°C, may be heat sensitive	[11][12][13]

Solubility and Partitioning Properties



Property	Value	Source / Method
Solubility in Water	Insoluble; Predicted: 3.7×10^{-5} g/L	[11][14]; ALOGPS[3]
Solubility in Organic Solvents	Soluble in DMSO; Soluble in warmed Ethanol	[1]
logP (Octanol/Water)	Predicted: 9.71 to 11.96	ALOGPS, ChemAxon[2][3]
pKa (Strongest Acidic)	Predicted: 13.83	ChemAxon[3]
pKa (Strongest Basic)	Predicted: -1	ChemAxon[3]

Key Signaling Pathways Involving C18 Dihydroceramide

C18 Dihydroceramide is a central molecule in sphingolipid metabolism, primarily synthesized through the de novo pathway and catabolized via desaturation to form ceramide.

De Novo Sphingolipid Synthesis Pathway

The de novo pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. A series of enzymatic reactions leads to the formation of sphinganine. Ceramide Synthase 1 (CerS1) then specifically acylates sphinganine with a C18:0 acyl chain (stearic acid) to form C18 dihydroceramide.[4][15] The final step is the introduction of a double bond by dihydroceramide desaturase 1 (DEGS1) to produce C18 ceramide.[15][16]



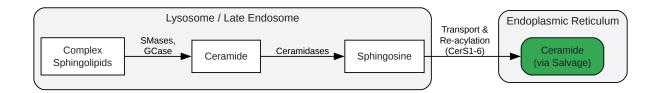
Click to download full resolution via product page



Caption: The de novo synthesis pathway of C18 Dihydroceramide in the Endoplasmic Reticulum.

The Sphingolipid Salvage Pathway

Ceramide can also be generated through the breakdown of complex sphingolipids in the lysosome, a process known as the salvage pathway. This pathway recycles sphingosine, which can then be re-acylated by ceramide synthases (including CerS1) to form ceramide. This pathway is distinct from the de novo synthesis route and contributes to the dynamic regulation of cellular ceramide levels.[17]



Click to download full resolution via product page

Caption: The sphingolipid salvage pathway for recycling sphingosine to generate ceramide.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of deuterated C18 dihydroceramide are not readily available. The following sections describe standard, generalized methodologies applicable to this class of lipids.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature and phase transition enthalpy.

Methodology:

Sample Preparation: Accurately weigh approximately 1-3 mg of deuterated C18
 dihydroceramide into an aluminum DSC pan. Crimp the pan with a lid to seal it. Prepare an



empty, sealed pan to use as a reference.

- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
- Thermal Program:
 - Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
 - Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melting point (e.g., 150°C).
 - Hold at the high temperature for 2-5 minutes to ensure complete melting.
 - Cool the sample back to the initial temperature at the same rate.
 - A second heating scan is often performed to ensure thermal history is erased.
- Data Analysis: The melting point is determined as the onset or peak of the endothermic transition on the thermogram. The area under the peak corresponds to the enthalpy of fusion.

Solubility Determination (Shake-Flask Method)

Objective: To quantify the solubility of the compound in various solvents.

Methodology:

- Preparation: Add an excess amount of deuterated C18 dihydroceramide to a series of vials,
 each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO).
- Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand until the excess, undissolved solid has settled. Alternatively, centrifuge the samples at high speed to pellet the solid.



Quantification: Carefully withdraw an aliquot from the supernatant (the saturated solution),
ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and
quantify the concentration of the dissolved compound using a calibrated analytical method,
such as LC-MS/MS, which can distinguish the deuterated standard from any endogenous
lipids.

Lipid Extraction and Quantification for Biological Samples

Objective: To extract sphingolipids from a biological matrix (e.g., plasma, cells) and quantify C18 dihydroceramide using its deuterated analog as an internal standard.[8]

Methodology:

- Sample Preparation: To a 20 μL aliquot of plasma or serum, add 10 μL of a methanolic solution containing the deuterated C18 dihydroceramide internal standard at a known concentration (e.g., 250 fmol/μL).[8]
- Lipid Extraction (Bligh-Dyer Method Adaptation):
 - Add 200 μL of an ice-cold chloroform:methanol (1:2, v/v) mixture to the sample.[8]
 - Vortex vigorously for 10-15 seconds.
 - Sonicate the sample in a bath sonicator for 30 minutes at room temperature.
 - Centrifuge at ~13,000 x g for 10 minutes to pellet proteins and cell debris.[8]
- Sample Processing:
 - Carefully transfer the supernatant containing the lipid extract to a new tube.
 - Dry the extract completely under a gentle stream of nitrogen gas.[8]
 - Store the dried lipid extract at -80°C until analysis.[8]
- LC-MS/MS Analysis:

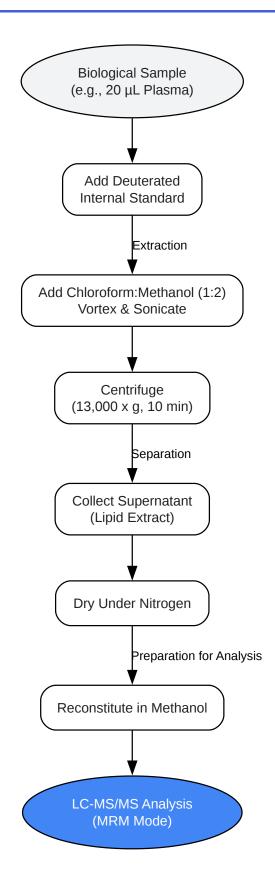
Foundational & Exploratory





- Reconstitute the dried extract in 20 μL of a suitable solvent (e.g., methanol).[8]
- Inject the sample onto a reverse-phase C18 column (e.g., Atlantis T3) for chromatographic separation.[8]
- Utilize a triple quadrupole mass spectrometer operating in a scheduled Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the endogenous (light) C18 dihydroceramide and the deuterated (heavy) internal standard.
- Quantify the endogenous lipid by calculating the ratio of its peak area to that of the known amount of the deuterated internal standard.





Click to download full resolution via product page

Caption: A standard workflow for the extraction and quantification of sphingolipids from plasma.



Conclusion

Deuterated C18 dihydroceramide is a vital tool for modern lipidomics, enabling precise quantification of its endogenous counterpart in complex biological systems. While its physicochemical properties are largely inferred from the non-deuterated molecule, this guide provides a foundational understanding based on available data and standard analytical methodologies. The established roles of dihydroceramide in critical signaling pathways underscore the importance of accurate measurement, for which deuterated standards are indispensable. Further experimental characterization of these deuterated analogs will continue to refine their application in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. LIPID MAPS [lipidmaps.org]
- 3. Human Metabolome Database: Showing metabocard for Cer(d18:0/18:0) (HMDB0011761) [hmdb.ca]
- 4. air.unimi.it [air.unimi.it]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. larodan.com [larodan.com]
- 10. 2304-81-6 CAS MSDS (C18 CERAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. C18 CERAMIDE | CAS#:2304-81-6 | Chemsrc [chemsrc.com]
- 12. C18-dihydro-CERAMIDE (N-stearoyl-) | 2304-80-5 | INDOFINE Chemical Company [indofinechemical.com]



- 13. C18:1 Dihydroceramide (d18:0/18:1(9Z)), 34227-83-3 | BroadPharm [broadpharm.com]
- 14. C18-Ceramide | C36H71NO3 | CID 5283565 PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. metabolon.com [metabolon.com]
- 16. Dihydroceramides: From Bit Players to Lead Actors PMC [pmc.ncbi.nlm.nih.gov]
- 17. The sphingolipid salvage pathway in ceramide metabolism and signaling PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Deuterated C18 Dihydroceramide]. BenchChem, [2025].
 [Online PDF]. Available at: [https://www.benchchem.com/product/b8069928#physicochemical-properties-of-deuterated-c18-dihydroceramide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com